5-(4-Fluorobenzyl)thiazolidine-2,4-dione

Beschreibung

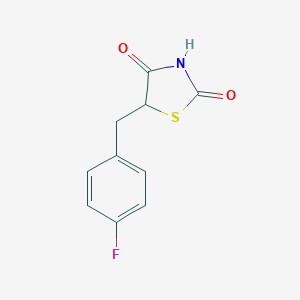

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-4,8H,5H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGHAWOYZKFFPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433404 | |

| Record name | 5-[(4-Fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

291536-42-0 | |

| Record name | 5-[(4-Fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 4 Fluorobenzyl Thiazolidine 2,4 Dione and Its Analogues

Conventional Synthetic Routes to the Thiazolidine-2,4-dione Core

The synthesis of the thiazolidine-2,4-dione (TZD) scaffold, a critical component of the target molecule, can be achieved through several established cyclization reactions.

Cyclization Reactions for Thiazolidine-2,4-dione Formation

One of the foundational methods for constructing the TZD ring involves the condensation of a haloacetic acid with a thiourea derivative. This reaction provides a direct and efficient pathway to the core heterocyclic structure. Variations of this method have been developed to improve yields and reaction conditions.

Another common approach is the reaction of an α-amino acid with thiophosgene, which leads to the formation of a thiazolidine-2,4-dione after cyclization. This method is particularly useful for introducing substituents at the C-5 position from the outset.

A third notable method involves the reaction of an α-mercaptocarboxylic acid with urea or a related compound. This condensation reaction, often carried out under heating, results in the formation of the desired TZD ring system.

Derivatization Strategies at the N-3 and C-5 Positions of the Thiazolidinedione Ring

Once the thiazolidine-2,4-dione core is synthesized, further modifications can be made at the N-3 and C-5 positions to generate a diverse range of analogues, including the target compound, 5-(4-Fluorobenzyl)thiazolidine-2,4-dione.

The Knoevenagel condensation is a widely employed method for introducing substituents at the C-5 position of the TZD ring. This reaction involves the condensation of an aldehyde or ketone with the active methylene group at the C-5 position of the TZD ring, typically in the presence of a basic catalyst such as piperidine or sodium acetate. semanticscholar.org

For the synthesis of the direct precursor to the target molecule, 5-(4-fluorobenzylidene)thiazolidine-2,4-dione, 4-fluorobenzaldehyde is condensed with thiazolidine-2,4-dione. One specific protocol for this reaction involves dissolving equimolar amounts of thiazolidine-2,4-dione and 4-fluorobenzaldehyde in ethanol, followed by the addition of a catalytic amount of piperidine. The reaction mixture is then heated, and upon completion, the product is isolated by pouring the mixture into water. semanticscholar.org

A study on the synthesis of a series of 5-benzylidene thiazolidine-2,4-dione analogues reported the following data for the synthesis of 5-(4-fluorobenzylidene)thiazolidine-2,4-dione:

| Property | Value |

| Yield | 76% |

| Melting Point | 206-210°C |

| FT-IR (KBr) cm⁻¹ | 3428 (N-H), 2934 (Ar-CH), 1736 (C=O), 1516 (C-F), 621 (C-S) |

| ¹H-NMR (DMSO) δ-ppm | 12.47 (s, 1H, NH), 7.76 (s, 1H, alkene CH), 7.72 (d, 2H, Ar CH), 7.40 (d, 2H, Ar CH) |

| MS (m/z) | 222 [M-1] |

This Knoevenagel condensation product, with its exocyclic double bond, is a key intermediate that can then be reduced to yield the final target compound, this compound.

Mannich reactions provide an alternative route for the functionalization of the TZD ring, primarily at the N-3 position. This reaction involves the aminoalkylation of the acidic N-H proton of the TZD ring with formaldehyde and a primary or secondary amine. This introduces an aminomethyl group at the N-3 position, which can be a useful handle for further synthetic transformations. While not directly used for the synthesis of this compound, it is a significant strategy for creating a variety of TZD analogues.

Alkylation reactions can be performed at both the N-3 and C-5 positions of the TZD ring. Alkylation at the N-3 position is typically achieved by treating the TZD with an alkyl halide in the presence of a base. For alkylation at the C-5 position, a strong base is first used to deprotonate the methylene group, followed by the addition of an alkylating agent. This method offers a direct way to introduce alkyl substituents at the C-5 position.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

To improve reaction times and yields, microwave-assisted organic synthesis (MAOS) has been applied to the synthesis of thiazolidine-2,4-dione and its derivatives. Microwave irradiation can significantly accelerate the rate of chemical reactions, often leading to cleaner products and simpler work-up procedures.

A specific microwave-assisted protocol for the Knoevenagel condensation to produce 5-(4-fluorobenzylidene)thiazolidine-2,4-dione has been reported. semanticscholar.org In this method, a mixture of thiazolidine-2,4-dione, 4-fluorobenzaldehyde, and a catalytic amount of piperidine in ethanol is subjected to microwave irradiation at 300 W for 5 minutes. This rapid procedure offers a significant advantage over conventional heating methods, which typically require several hours. semanticscholar.org

Reduction of 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione

The final step in the synthesis of this compound is the reduction of the exocyclic double bond of its benzylidene precursor. Several methods are available for this transformation.

A common and effective method for this reduction is catalytic hydrogenation. This typically involves treating the 5-(4-fluorobenzylidene)thiazolidine-2,4-dione with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethanol or ethyl acetate. This method is generally high-yielding and provides the desired saturated product cleanly.

Alternative reducing agents can also be employed. For instance, lithium borohydride has been reported for the regiospecific reduction of 5-benzylidene-2,4-thiazolidinediones to the corresponding 5-benzyl derivatives. wikipedia.org Another approach involves the use of Hantzsch 1,4-dihydropyridine, which has been shown to be an effective and convenient reagent for the reduction of the exocyclic double bond of substituted 5-(benzylidene)thiazolidine-2,4-diones. nih.gov More recently, a greener, transition-metal-free electrochemical reduction method has been developed for this purpose. nih.govnih.gov

Below is a table summarizing various reduction methods for 5-benzylidene-thiazolidine-2,4-diones:

| Reagent/Method | Conditions | Advantages |

| Catalytic Hydrogenation (H₂/Pd-C) | Hydrogen gas, Palladium on carbon catalyst, solvent (e.g., ethanol) | High yield, clean reaction |

| Lithium Borohydride (LiBH₄) | Pyridine and tetrahydrofuran | Regiospecific, mild conditions |

| Hantzsch 1,4-dihydropyridine | - | Good yields, high purity of product |

| Electrochemical Reduction | Transition-metal free, water as hydrogen source | Greener approach, simple and safe setup |

Advanced Synthetic Transformations Involving the this compound Framework

Incorporation of Imidazo[2,1-b]scispace.comnih.govniscpr.res.inthiadiazole Scaffolds

A significant synthetic advancement involves the fusion of the thiazolidine-2,4-dione framework with imidazo[2,1-b] scispace.comnih.govniscpr.res.inthiadiazole systems. This is typically achieved through a Knoevenagel condensation reaction. scispace.com The general methodology involves reacting a substituted 2-(4-fluorobenzyl)-6-arylimidazo[2,1-b] scispace.comnih.govniscpr.res.inthiadiazole-5-carbaldehyde with thiazolidine-2,4-dione. scispace.com This reaction creates a methylene bridge, linking the two heterocyclic systems. scispace.comnih.gov

The synthesis of the requisite carbaldehyde intermediate begins with the reaction of 4-fluorophenylacetic acid and thiosemicarbazide in the presence of phosphorous oxychloride. scispace.com The resulting 2-amino-5-(4-fluorobenzyl)-1,3,4-thiadiazole is then reacted with a bromoacetyl compound in refluxing dry ethanol to form the imidazo[2,1-b] scispace.comnih.govniscpr.res.inthiadiazole core. scispace.comresearchgate.net Subsequent formylation, often via the Vilsmeier-Haack reaction using a mixture of dimethylformamide (DMF) and phosphoryl chloride (POCl3), yields the key aldehyde intermediate. scispace.comnih.gov The final condensation step with thiazolidine-2,4-dione is then carried out to produce the target hybrid compounds. scispace.com

Table 1: Synthesis of Imidazo[2,1-b] scispace.comnih.govniscpr.res.inthiadiazole-Thiazolidinedione Hybrids

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 2-amino-5-(4-aryl)-1,3,4-thiadiazole, bromoacetyl compound | Dry ethanol, reflux | Imidazo[2,1-b] scispace.comnih.govniscpr.res.inthiadiazole |

| 2 | Imidazo[2,1-b] scispace.comnih.govniscpr.res.inthiadiazole | DMF/POCl3 | Imidazo[2,1-b] scispace.comnih.govniscpr.res.inthiadiazole-5-carbaldehyde |

| 3 | Imidazo[2,1-b] scispace.comnih.govniscpr.res.inthiadiazole-5-carbaldehyde, Thiazolidine-2,4-dione | Piperidine, Ethanol, Reflux | 5-{[2-(4-fluorobenzyl)-6-arylimidazo[2,1-b] scispace.comnih.govniscpr.res.inthiadiazol-5-yl]methylene}thiazolidine-2,4-dione |

Condensation with Quinoline Derivatives

The thiazolidine-2,4-dione nucleus can be condensed with quinoline derivatives to generate hybrid molecules. nih.gov A common synthetic route involves the condensation of a quinoline carbaldehyde with thiazolidine-2,4-dione. For instance, 2-chloroquinoline-3-carbaldehyde can be reacted with thiazolidine-2,4-dione in dry toluene using piperidine as a base. nih.gov This reaction forms a benzylidene-like linkage between the quinoline and thiazolidinedione rings. nih.gov

The resulting scaffold can be further functionalized. The nitrogen atom of the thiazolidinedione ring is available for substitution, allowing for the introduction of various side chains. For example, the product of the initial condensation can be heated with 2-chloro-N-substituted acetamide derivatives in the presence of potassium carbonate in DMF to yield more complex final compounds. nih.gov This multi-step approach allows for the systematic modification of the hybrid structure to explore structure-activity relationships.

Table 2: Representative Synthesis of Quinoline-Thiazolidinedione Hybrids

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 2-Chloroquinoline-3-carbaldehyde, Thiazolidine-2,4-dione | Piperidine, Dry Toluene | (Z)-5-((2-chloroquinolin-3-yl)methylene)thiazolidine-2,4-dione |

| 2 | Product from Step 1, 2-chloro-N-substituted acetamide | K2CO3, DMF | 2-(5-((2-chloroquinolin-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)-N-substituted acetamide |

Formation of Hybrid Compounds with Diverse Heterocyclic Systems (e.g., Triazole, Pyrazole, Biphenyl)

The versatility of the thiazolidine-2,4-dione framework is further demonstrated by its incorporation into hybrid structures containing other important heterocyclic systems like triazoles and pyrazoles. nih.govebi.ac.uk The synthesis of these hybrids often utilizes the reactivity of the 5-position of the thiazolidinedione ring.

One established method for creating these hybrids is the Knoevenagel condensation. nih.gov An unsubstituted thiazolidine-triazole hybrid can be reacted with various aromatic aldehydes (such as those containing pyrazole or biphenyl moieties) in ethanol with piperidine as a catalyst. nih.gov This approach directly installs the desired heterocyclic system onto the thiazolidinedione core via a benzylidene bridge.

Alternatively, the synthesis can be designed by first preparing a complex aldehyde that already contains the triazole or pyrazole unit. This aldehyde is then condensed with thiazolidine-2,4-dione to form the final hybrid molecule. The choice of synthetic route allows for flexibility in accessing a wide range of structurally diverse compounds. nih.govcardiff.ac.uk These hybrid molecules are of significant interest as they combine the pharmacophoric features of multiple heterocyclic classes. nih.govebi.ac.uk

Table 3: General Approaches to Hybrid Compound Formation

| Heterocycle | Synthetic Approach | Key Reaction |

|---|---|---|

| Triazole | Reaction of a pre-formed thiazolidine-triazole hybrid with an aromatic aldehyde. nih.gov | Knoevenagel Condensation |

| Pyrazole | Condensation of a pyrazole-4-carbaldehyde derivative with a thiazolidine-2,4-dione. cardiff.ac.uk | Knoevenagel Condensation |

| Biphenyl | Condensation of a biphenyl-containing aldehyde with thiazolidine-2,4-dione. | Knoevenagel Condensation |

Molecular Mechanisms of Action Underlying the Bioactivity of 5 4 Fluorobenzyl Thiazolidine 2,4 Dione and Analogues

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Agonism and its Role in Metabolic Regulation

Thiazolidinediones (TZDs), including 5-(4-Fluorobenzyl)thiazolidine-2,4-dione, are well-recognized as potent agonists of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. nih.govnih.gov Upon activation by a ligand such as a TZD, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of PPAR-γ by TZDs initiates a cascade of events that collectively enhance insulin (B600854) sensitivity. nih.gov A key effect is the promotion of adipogenesis, the differentiation of preadipocytes into mature fat cells. nih.gov This leads to an increased capacity for fatty acid uptake and storage in adipose tissue, effectively reducing the levels of circulating free fatty acids. nih.gov Consequently, other tissues like the liver and skeletal muscle become more reliant on glucose for energy, which helps to lower blood glucose levels. Furthermore, PPAR-γ activation influences the expression of various adipokines, proteins secreted by adipose tissue that have profound effects on metabolic homeostasis.

Enzyme Inhibition Profiles

In addition to their role as PPAR-γ agonists, this compound and its analogues have been investigated for their inhibitory effects on a variety of enzymes that are implicated in the pathogenesis of different diseases.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, leading to insulin resistance. Therefore, the inhibition of PTP1B is a promising therapeutic strategy for the treatment of type 2 diabetes and obesity.

Thiazolidine-2,4-dione derivatives have emerged as a promising class of PTP1B inhibitors. researchgate.net The benzylidene moiety at the 5-position of the thiazolidinedione ring plays a critical role in the interaction with the active site of PTP1B. Structure-activity relationship studies have revealed that the nature and position of substituents on the benzylidene ring significantly influence the inhibitory potency. While direct inhibitory data for this compound against PTP1B is not specified in the available literature, studies on analogous compounds provide valuable insights. For instance, a series of 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivatives demonstrated potent PTP1B inhibitory activities with IC50 values in the micromolar and sub-micromolar range. nih.gov

| Compound | IC50 (µM) for PTP1B Inhibition | Reference |

| MY1 | 4.68 ± 0.61 | nih.gov |

| MY17 | 0.41 ± 0.05 | nih.gov |

| Lithocholic acid (positive control) | 9.62 ± 0.14 | nih.gov |

These findings suggest that the this compound scaffold is a viable starting point for the design of potent and selective PTP1B inhibitors.

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes, such as neuropathy, nephropathy, retinopathy, and cataracts. Under hyperglycemic conditions, aldose reductase catalyzes the reduction of glucose to sorbitol, the accumulation of which leads to osmotic stress and cellular damage. Consequently, inhibitors of aldose reductase are of significant interest for the management of diabetic complications.

Numerous studies have demonstrated that 5-arylidene-2,4-thiazolidinediones possess significant aldose reductase inhibitory activity. nih.govresearchgate.nettandfonline.com The inhibitory potency is largely dependent on the substituents on the aryl ring. Quantitative structure-activity relationship (QSAR) analyses have indicated that substitutions at the 3rd position of the phenyl ring and the presence of an acetic acid group at the N-position of the thiazolidinedione ring are key for enhanced inhibitory activity. nih.gov Although specific IC50 values for this compound were not found, data for structurally related compounds highlight the potential of this chemical class. For example, certain benzothiazole-tethered thiazolidine-2,4-dione hybrids have shown potent inhibition of human aldose reductase. nih.gov

| Compound | IC50 (µM) for Aldose Reductase Inhibition | Reference |

| Hybrid 5a | 0.22 | nih.gov |

| Hybrid 5f | 0.21 | nih.gov |

| Hybrid 8b | 0.16 | nih.gov |

| Hybrid 8c | 0.25 | nih.gov |

| Epalrestat (reference drug) | 0.10 | nih.gov |

The data for these analogues suggest that the 4-fluoro substitution on the benzyl (B1604629) group of this compound likely contributes to its potential as an aldose reductase inhibitor.

Alpha-Glucosidase and Amylase Inhibition

Alpha-glucosidase and alpha-amylase are key enzymes in the digestion of carbohydrates. nih.govnih.gov Alpha-amylase, present in saliva and pancreatic secretions, hydrolyzes complex starches into smaller oligosaccharides, which are then further broken down into monosaccharides, such as glucose, by alpha-glucosidase in the small intestine. Inhibition of these enzymes can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia, a key therapeutic goal in the management of type 2 diabetes.

Several studies have reported the synthesis and evaluation of thiazolidine-2,4-dione derivatives as inhibitors of both alpha-glucosidase and alpha-amylase. nih.govtandfonline.comresearchgate.net For instance, a series of 3,5-disubstituted-thiazolidine-2,4-dione hybrids were found to be potent dual inhibitors of these enzymes. nih.gov

| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) | Reference |

| 9F | 9.8 ± 0.047 | 17.10 ± 0.015 | nih.gov |

| 9G | 5.15 ± 0.0017 | 9.2 ± 0.092 | nih.gov |

| Acarbose (standard) | - | - | nih.gov |

Another study on a series of thiazolidine-2,4-dione derivatives also demonstrated strong inhibitory activity against α-glucosidase, with all tested compounds showing significantly lower IC50 values than the positive control, acarbose. nih.gov

| Compound | α-Glucosidase IC50 (µM) | Reference |

| C1 | 9.31 ± 0.96 | nih.gov |

| C23 | 0.52 ± 0.06 | nih.gov |

| Acarbose (positive control) | 654.35 ± 65.81 | nih.gov |

These findings indicate that the thiazolidine-2,4-dione scaffold is a promising template for the development of effective inhibitors of carbohydrate-metabolizing enzymes.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. plos.org Angiogenesis is a critical process in tumor growth and metastasis, as it supplies tumors with the necessary nutrients and oxygen. Therefore, inhibiting VEGFR-2 kinase activity is a major strategy in cancer therapy.

Thiazolidine-2,4-dione derivatives have been investigated as potential VEGFR-2 inhibitors. plos.orgrsc.orgnih.gov Molecular docking studies and in vitro assays have shown that these compounds can effectively bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activity. The structure-activity relationship of these inhibitors highlights the importance of the substituents on the thiazolidinedione core for potent inhibition. For example, a series of 5-(4-methoxybenzylidene)thiazolidine-2,4-dione derivatives were synthesized and evaluated for their VEGFR-2 inhibitory activity, with several compounds exhibiting IC50 values in the nanomolar range, comparable to the standard drug sorafenib. nih.gov

| Compound | VEGFR-2 IC50 (µM) | Reference |

| 7b | 0.14 ± 0.02 | nih.gov |

| 7c | 0.14 ± 0.02 | nih.gov |

| 7d | 0.14 ± 0.02 | nih.gov |

| 7e | 0.13 ± 0.02 | nih.gov |

| 7f | 0.12 ± 0.02 | nih.gov |

| Sorafenib (standard) | 0.10 ± 0.02 | nih.gov |

Another study on novel 2,4-dioxothiazolidine derivatives also identified potent VEGFR-2 inhibitors. nih.gov

| Compound | VEGFR-2 IC50 (µM) | Reference |

| 19 | 0.323 ± 0.014 | nih.gov |

| 20 | 0.210 ± 0.009 | nih.gov |

| 22 | 0.079 | nih.gov |

| 23 | 0.328 ± 0.014 | nih.gov |

| 24 | 0.203 ± 0.009 | nih.gov |

These results underscore the potential of the thiazolidine-2,4-dione scaffold in the development of novel anti-angiogenic agents.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. nih.gov Overexpression or mutations of EGFR are frequently observed in various types of cancer, making it an important target for anticancer drug development.

Recent research has focused on developing dual inhibitors that can target both VEGFR-2 and EGFR, as this approach may offer a more effective strategy to combat cancer by simultaneously inhibiting angiogenesis and tumor cell proliferation. rsc.org Thiazolidine-2,4-dione derivatives have been designed and synthesized as dual VEGFR-2/EGFR inhibitors. rsc.org In one such study, several compounds demonstrated potent inhibitory activity against both kinases. rsc.org

| Compound | EGFRT790M IC50 (µM) | Reference |

| 4d | - | rsc.org |

| 4e | - | rsc.org |

| 4f | - | rsc.org |

| 4g | 0.23 | rsc.org |

| 5d | - | rsc.org |

| 5e | - | rsc.org |

| 5f | - | rsc.org |

| 5g | 0.14 | rsc.org |

| Erlotinib (standard) | - | rsc.org |

The ability of the thiazolidinedione scaffold to serve as a platform for the development of dual kinase inhibitors highlights its versatility in medicinal chemistry.

Histone Deacetylase (HDAC) Inhibition

The thiazolidine-2,4-dione (TZD) scaffold, a core component of this compound, has been identified as a promising pharmacophore for the inhibition of histone deacetylases (HDACs). researchgate.netfrontiersin.org HDACs are a class of enzymes crucial to the epigenetic regulation of gene expression; their aberrant activity is linked to the progression of various diseases, including cancer. mdpi.com TZD derivatives have been investigated as HDAC inhibitors, with research indicating that the TZD moiety can function as a zinc-binding group (ZBG), interacting with the catalytic zinc ion in the active site of these enzymes. researchgate.net

Several studies have demonstrated the potential of TZD analogues to inhibit various HDAC isoforms. For instance, a series of 5-arylidenethiazolidin-2,4-dione derivatives displayed inhibitory activity against HDAC1, HDAC2, HDAC8, and HDAC6, with IC50 values ranging from 0.144 to 1.741 μM. researchgate.net Another study focused on N-substituted TZD derivatives identified a compound, designated P19, as a potent and selective inhibitor of HDAC8, exhibiting an IC50 value of 9.3 μM. nih.gov Thermal shift analysis confirmed the direct binding of this compound to the HDAC8 enzyme. nih.gov

Furthermore, research into dual-targeting agents has led to the development of TZD-based naphthylidene derivatives that simultaneously target HDACs and PPARγ. nih.govacs.org In one such series, compounds demonstrated potent and selective inhibition of HDAC4, with some analogues achieving sub-micromolar IC50 values. nih.gov The most potent of these, compound 7w, also showed significant inhibition of HDAC8 with an IC50 of 2.7 μM, highlighting the potential for developing TZD analogues with specific HDAC isoform selectivity profiles. nih.gov Docking studies suggest that while the TZD ring can interact with the zinc ion in HDAC4, in other isoforms like HDAC8, a different part of the molecule, such as a carbonyl oxygen, may perform this function. nih.gov This indicates that the precise mechanism of inhibition and isoform selectivity can be tuned through structural modifications of the TZD scaffold. researchgate.netnih.gov

Table 1: HDAC Inhibitory Activity of Thiazolidine-2,4-dione Analogues

| Compound Series | Target HDAC Isoform(s) | Reported IC50 Values (μM) | Reference |

|---|---|---|---|

| N-substituted TZD (e.g., P19) | HDAC8 | 9.3 | nih.gov |

| N-substituted TZD (e.g., P10) | HDAC8 | 23 | nih.gov |

| N-substituted TZD (e.g., P12) | HDAC4, HDAC8 | 50 (HDAC4), 47 (HDAC8) | nih.gov |

| 5-Arylidenethiazolidin-2,4-diones (e.g., 18b, 18c, 18f, 19d) | HDAC1, HDAC2, HDAC6, HDAC8 | 0.144 - 1.741 | researchgate.net |

| TZD-based Naphthylidene Derivative (7w) | HDAC4, HDAC8 | 0.42 (HDAC4), 2.7 (HDAC8) | nih.gov |

| TZD-based Naphthylidene Derivative (7l) | HDAC4 | 0.55 | nih.gov |

| TZD-based Naphthylidene Derivative (7s) | HDAC4 | 0.84 | nih.gov |

Cytoplasmic Mur Ligase Inhibition in Antimicrobial Action

The antimicrobial properties of thiazolidine-2,4-dione derivatives are significantly attributed to their ability to inhibit cytoplasmic Mur ligases. mdpi.comnih.gov These enzymes (MurC-MurF) are essential for bacterial viability as they catalyze four consecutive steps in the biosynthesis of the cytoplasmic peptidoglycan precursor, a major component of the bacterial cell wall. nih.govnih.gov Inhibition of this pathway ultimately leads to cell death, making Mur ligases attractive targets for the development of new antibacterial agents. nih.govresearchgate.net

Research has focused on 5-benzylidenethiazolidine-2,4-dione derivatives as inhibitors of MurD ligase. nih.gov Based on the crystal structure of MurD, scientists have designed and synthesized analogues that show inhibitory activity with IC50 values as low as 28 μM. nih.govresearchgate.net High-resolution crystal structures of MurD in complex with these TZD inhibitors have revealed the specific binding modes within the enzyme's active site, providing a structural basis for further optimization. nih.gov Although the direct enzymatic inhibition can be potent, it sometimes translates to modest whole-cell antibacterial activity. For example, an inhibitor with an IC50 of 34 μM against MurD displayed weak activity against S. aureus and E. faecalis, with minimum inhibitory concentrations (MIC) of 128 μg/mL. nih.gov

However, other studies on 5-arylidene-thiazolidine-2,4-dione derivatives have reported more potent antimicrobial activity, particularly against Gram-positive bacteria, with MIC values ranging from 2 to 16 µg/mL. nih.gov The versatility of the TZD scaffold allows for substitutions at the 3rd and 5th positions, enabling the development of compounds with varied antimicrobial profiles. mdpi.comnih.gov Molecular docking studies have also implicated the inhibition of other enzymes in the same pathway, such as E. coli MurB, as a probable mechanism for the antibacterial effects of certain TZD analogues. mdpi.com

Table 2: Antimicrobial and Mur Ligase Inhibitory Activity of Thiazolidine-2,4-dione Analogues

| Compound Series | Target/Organism | Activity Type | Reported Value | Reference |

|---|---|---|---|---|

| 5-Benzylidenethiazolidine-2,4-dione derivatives | MurD Ligase | IC50 | Up to 28 μM | nih.gov |

| Inhibitor 37 (5-benzylidene type) | MurD Ligase | IC50 | 34 μM | nih.gov |

| Inhibitor 37 (5-benzylidene type) | S. aureus, E. faecalis | MIC | 128 μg/mL | nih.gov |

| 5-Arylidene-thiazolidine-2,4-dione derivatives | Gram-positive bacteria | MIC | 2 - 16 µg/mL | nih.gov |

Reactive Oxygen Species (ROS) Scavenging Mechanisms

Thiazolidine-2,4-dione analogues are recognized for their antioxidant activity, which is primarily executed through the scavenging of reactive oxygen species (ROS). mdpi.comnih.gov ROS are chemically reactive molecules and free radicals derived from oxygen, which can cause damage to cells, proteins, and DNA if their levels become excessive, a condition known as oxidative stress. nih.govmdpi.com The TZD scaffold contributes to antioxidant action by its ability to neutralize these harmful species. mdpi.comnih.gov

The antioxidant capacity of TZD derivatives has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. frontiersin.orgnih.gov In these assays, the antioxidant compound donates an electron or hydrogen atom to the stable radical, thus neutralizing it and causing a measurable change in color. mdpi.com

Studies on phenolic derivatives of thiazolidine-2,4-dione have shown particularly potent radical scavenging activity. mdpi.comnih.gov For example, biphenolic TZD derivatives with ortho-positioned hydroxyl groups (a catechol structure) were identified as the most active compounds in a synthesized series. mdpi.com Specifically, compounds designated 5f and 5l demonstrated high DPPH radical scavenging activity of 89.61% and 92.55%, respectively, and ABTS radical scavenging activity of 58.27% and 70.66%, respectively. mdpi.comnih.gov These activities were comparable or superior to standard antioxidants used as references in the study. nih.gov Another study investigating a different series of TZD derivatives reported DPPH radical inhibition values ranging from 2.7% to 57.6%, indicating that the antioxidant potential can be significantly influenced by the specific substitutions on the TZD core structure. frontiersin.org

Table 3: ROS Scavenging Activity of Thiazolidine-2,4-dione Analogues

| Compound Series/Name | Assay | Reported Scavenging/Inhibition (%) | Reference |

|---|---|---|---|

| Phenolic TZD derivative (5f) | DPPH | 89.61% | mdpi.comnih.gov |

| Phenolic TZD derivative (5l) | DPPH | 92.55% | mdpi.comnih.gov |

| Phenolic TZD derivative (5f) | ABTS | 58.27% | mdpi.com |

| Phenolic TZD derivative (5l) | ABTS | 70.66% | mdpi.com |

| General TZD derivatives | DPPH | 2.7% - 57.6% | frontiersin.org |

Structure Activity Relationship Sar Studies of 5 4 Fluorobenzyl Thiazolidine 2,4 Dione Analogues

Impact of Substituents at the C-5 Position of the Thiazolidine-2,4-dione Ring

The C-5 position of the thiazolidine-2,4-dione ring is a critical site for substitution, profoundly influencing the compound's interaction with biological targets. Variations at this position can modulate potency, selectivity, and pharmacokinetic properties. juniperpublishers.com

Influence of the 4-Fluorobenzyl Moiety and Other Aryl/Heteroaryl Substituents

The nature of the aryl or heteroaryl substituent at the C-5 position plays a significant role in determining the biological activity of thiazolidinedione derivatives. The presence of a second aromatic ring on the 5-benzylidene group has been found to increase potency compared to molecules with only a single aromatic ring. nih.gov

The 4-fluorobenzyl group, in particular, has been a subject of interest. The fluorine atom, being a relatively weak hydrogen bond acceptor, can influence the electronic properties of the benzene (B151609) ring and its interactions with target proteins. simm.ac.cn The activity of analogues with a fluorine substituent at the ortho position of the benzylidene ring is comparable to that of unsubstituted or hydroxyl-substituted compounds, suggesting that this position can tolerate such modifications without significant loss of activity. simm.ac.cn However, bulky substituents at the ortho position are generally not well-tolerated and can lead to a complete loss of activity. simm.ac.cn

Studies on various aryl substituents have shown that electron-withdrawing groups like fluorine, chlorine, and bromine can enhance the activity of these compounds. nih.gov For instance, a series of 5-arylidene-thiazolidine-2,4-dione derivatives demonstrated that compounds with these halogen substituents possess notable antimicrobial activity. scielo.br The position of the substituent on the aromatic ring is also crucial; for example, meta substitution on the benzylidene ring has been shown to increase activity, irrespective of the nature of the substituent. nih.gov

Heteroaryl substituents, such as a furan (B31954) ring, have also been explored. The replacement of the benzene ring with a furan ring in 5-(furan-2-ylmethylene)thiazolidine-2,4-dione has led to the identification of potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R). simm.ac.cn

Table 1: Influence of C-5 Aryl/Heteroaryl Substituents on Biological Activity

| Substituent at C-5 | Key Findings | Biological Target/Activity |

|---|---|---|

| 4-Fluorobenzyl | Activity comparable to unsubstituted analogues. simm.ac.cn | IGF-1R Inhibition |

| Benzylidene with a second aromatic ring | Increased potency. nih.gov | Aldose Reductase 2 (ALR2) |

| Benzylidene with meta substitution | Increased activity regardless of substituent nature. nih.gov | ALR2 |

| Benzylidene with ortho-hydroxyl | May form a hydrogen bond with target protein. simm.ac.cn | IGF-1R Inhibition |

| Benzylidene with bulky ortho group | Complete loss of activity. simm.ac.cn | IGF-1R Inhibition |

| Furan-2-ylmethylene | Potent inhibition. simm.ac.cn | IGF-1R Inhibition |

Role of Benzylidene and Alkylidene Modifications on Bioactivity

Modifications involving the benzylidene and alkylidene groups at the C-5 position are a key strategy in the design of thiazolidinedione-based bioactive compounds. The 5-benzylidene thiazolidine-2,4-dione structure is a common motif in compounds with a range of biological activities, including antidiabetic, antibacterial, and anti-inflammatory effects. ontosight.ai The exocyclic double bond of the 5-benzylidene group is often considered essential for certain biological activities, such as anticancer effects. juniperpublishers.com

The synthesis of 5-benzylidene derivatives is typically achieved through a Knoevenagel condensation reaction between thiazolidine-2,4-dione and a corresponding aldehyde. nih.govscielo.br This reaction allows for the introduction of a wide variety of substituted benzylidene moieties, enabling extensive SAR exploration. nih.gov

Reduction of the exocyclic double bond to a single bond, converting a 5-benzylidene to a 5-benzyl derivative, can significantly impact bioactivity. For instance, in the context of aldose reductase inhibitors, reducing the 5-arylidene olefin to the corresponding benzyl (B1604629) derivatives was investigated to optimize potency. nih.gov In some cases, saturated 5-substituted thiazolidinediones have shown to be more active than their unsaturated counterparts. researchgate.net

The introduction of alkylidene groups at the C-5 position has also been explored. For example, (Z)-5-decylidenethiazolidine-2,4-dione has been reported as a potent antifungal agent against Candida albicans. nih.gov

Table 2: Impact of Benzylidene and Alkylidene Modifications on Bioactivity

| Modification | Impact on Bioactivity | Example Application |

|---|---|---|

| 5-Benzylidene (exocyclic double bond) | Often essential for anticancer activity. juniperpublishers.com | Anticancer agents |

| Reduction to 5-Benzyl (single bond) | Can modulate potency, sometimes leading to increased activity. nih.govresearchgate.net | Aldose reductase inhibitors, antidiabetic agents |

Effects of Specific Functional Groups (e.g., methoxy (B1213986), cyano, naphthyl, coumarinyl)

The introduction of specific functional groups onto the C-5 substituent can fine-tune the biological activity of thiazolidinedione analogues.

Methoxy Group: The presence of a methoxy group on the benzylidene ring can influence activity, and its position is critical. For instance, in a series of aldose reductase inhibitors, replacing a phenoxy group with a methoxy unit did not lead to an increase in activity. nih.gov However, in other studies, methoxy-substituted derivatives have shown significant biological effects. For example, compounds with a 4-hydroxyl, 3-methoxyl substitution on the 5-aryl functionality have demonstrated significant antioxidant potential.

Cyano Group: While less commonly reported in the reviewed literature, the introduction of a cyano group, a strong electron-withdrawing group, can significantly alter the electronic properties of the aromatic ring and its potential for hydrogen bonding and other interactions with biological targets.

Naphthyl Group: The replacement of a phenyl ring with a larger, more lipophilic naphthyl group can lead to enhanced activity. Naphthyl-based thiazolidinedione analogues have been investigated for their antidiabetic properties. nih.gov The extended aromatic system of the naphthyl group can provide additional hydrophobic interactions with the target protein. nih.gov

Coumarinyl Moiety: The hybridization of thiazolidinedione with a coumarin (B35378) scaffold has emerged as a promising strategy for developing novel therapeutic agents. Coumarin derivatives are known to possess a wide range of biological activities, and their combination with the TZD core can lead to synergistic effects. nih.gov For example, thiazolidinedione-coumarin hybrids have been designed and synthesized as potential antidiabetic agents, with some derivatives showing inhibitory activity against α-glucosidase and α-amylase. nih.gov The presence of hydroxyl and aldehyde groups on the coumarin ring was found to increase this activity. nih.gov

Table 3: Effects of Specific Functional Groups at C-5 on Bioactivity

| Functional Group | Key Findings | Example Application/Activity |

|---|---|---|

| Methoxy | Positional importance; can contribute to antioxidant activity. | Antioxidant |

| Naphthyl | Can enhance activity through increased lipophilicity and hydrophobic interactions. nih.govnih.gov | Antidiabetic |

Effects of Substitutions at the N-3 Position of the Thiazolidinedione Core

The N-3 position of the thiazolidinedione ring is another key site for chemical modification that significantly influences the pharmacological profile of these compounds. nih.gov The hydrogen atom at this position is acidic and can be deprotonated, allowing for the introduction of various substituents through reactions with alkyl or benzyl halides. nih.gov

In the development of inhibitors for protein tyrosine phosphatase 1B (PTP1B), the installation of a para-methylbenzoic acid group at the N-3 position was a key strategy, as the benzoic acid moiety acts as a phosphotyrosine isostere. nih.gov The development of N-substituted TZD derivatives has also been driven by the desire to reduce off-target effects and associated toxicities observed with some earlier TZD drugs. nih.gov

Furthermore, the combination of substitutions at both the N-3 and C-5 positions has been explored to create novel analogues with enhanced or dual activities. One-pot synthetic protocols have been developed to introduce substituents at both positions simultaneously. nih.gov

Influence of Linker Moieties and Hybrid System Architectures on Biological Response

The design of thiazolidinedione-based therapeutic agents often involves the incorporation of linker moieties to connect the TZD core to other pharmacophoric groups, leading to the creation of hybrid molecules. The nature, length, and flexibility of these linkers are critical determinants of the biological response.

Linkers can act as spacers to properly orient the different parts of the molecule for optimal interaction with the target protein. researchgate.net For instance, in some antidiabetic TZD derivatives, a phenoxy alkyl linker connects the TZD head to a lipophilic tail. youtube.com The length of this linker can be crucial; for example, compounds with longer chain lengths (n ≥ 3) have shown better PPAR-γ agonistic activity.

The composition of the linker can also impart specific properties. The thiazolidinone ring itself can act as a linker, mimicking intermediate chains like amides and ureas due to its hydrogen bond forming capabilities. researchgate.net Hybrid systems incorporating other bioactive scaffolds, such as benzothiazole, have been developed. In one study, benzothiazole-tethered thiazolidine-2,4-dione hybrids were synthesized and evaluated as aldose reductase inhibitors, with some compounds showing potent activity and significant antihyperglycemic effects in vivo. nih.gov

The hybridization strategy aims to combine the pharmacological properties of two or more different scaffolds to create a single molecule with improved efficacy, better selectivity, or a dual mode of action. nih.govresearchgate.net For example, thienopyrimidinone-thiazolidinedione hybrids have been designed to inhibit both α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. researchgate.net

Stereochemical Considerations in Activity Modulation

Stereochemistry can play a crucial role in the biological activity of thiazolidinedione derivatives, particularly when a chiral center is present in the molecule. The C-5 position of the thiazolidine-2,4-dione ring can become a stereocenter upon reduction of the exocyclic double bond of a 5-benzylidene group to a 5-benzyl group.

The biological activity of such chiral compounds can be stereospecific, with one enantiomer exhibiting significantly higher potency than the other. This is because the three-dimensional arrangement of atoms in a molecule determines its ability to bind to the specific chiral environment of a biological target, such as an enzyme or receptor active site.

It has been shown that the therapeutic effect of glitazones, a class of TZD antidiabetic drugs, can depend on the specific stereoisomer that interacts with the peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov The different stereoisomers can adopt distinct geometries and form different interactions within the PPARγ binding pocket. nih.gov For example, in the case of alpha-substituted carboxylic acids that can replace the TZD head, only the S-enantiomers are reported to be active. youtube.com These findings underscore the importance of considering stereochemistry in the design and development of new thiazolidinedione-based therapeutic agents.

Computational and in Silico Approaches in the Discovery and Development of 5 4 Fluorobenzyl Thiazolidine 2,4 Dione Analogues

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This technique is crucial in the early stages of drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-protein interactions.

In the context of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione analogues, molecular docking simulations are frequently employed to predict their binding affinity and mode of interaction with various biological targets. For instance, studies on similar 5-benzylidenethiazolidine-2,4-dione derivatives have used docking to investigate their interactions with the ATP-binding pocket of protein kinases like VEGFR-2 or the active site of enzymes such as protein-tyrosine phosphatase 1B (PTP1B). nih.govmdpi.com

The process typically involves obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). mdpi.com The ligand, in this case, an analogue of this compound, is then placed into the binding site of the protein, and various conformations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower energy scores generally indicating more favorable binding. nih.gov

| Target Protein (PDB ID) | Analogue Class | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| PTP1B (2CNG) | 5-(substituted benzylidene) TZD | ARG221, PHE182, CYS215, TYR46 | -8.5 to -10.2 | mdpi.com |

| VEGFR-2 (2OH4) | 5-benzylidenethiazolidine-2,4-dione | Cys917, Glu883, Asp1044 | -9.7 to -11.5 | nih.gov |

| PPAR-γ | 5-benzyl TZD | Leu270, Gln283, Arg288 | -7.9 to -9.1 | ijper.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This method is used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for their biological effects.

For the TZD class of compounds, 2D and 3D-QSAR models have been successfully developed to predict activities such as antihyperglycemic, anticancer, and enzyme inhibitory effects. mdpi.comnih.gov The process begins with a dataset of TZD analogues with known biological activities (e.g., IC50 or pIC50 values). For each molecule, a set of molecular descriptors is calculated. These can include 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., steric and electrostatic fields) properties. mdpi.com

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that correlates a combination of these descriptors with the observed biological activity. mdpi.com A robust QSAR model for a series of 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives targeting PTP1B yielded a high correlation coefficient (R²) of 0.942, indicating excellent predictive power. mdpi.com Such models are rigorously validated using techniques like leave-one-out (LOO) cross-validation to ensure their reliability. nih.gov

The resulting QSAR equation provides insights into the structural requirements for activity. For example, a model might indicate that higher activity is associated with specific electronic properties on the benzylidene ring or a particular spatial arrangement of hydrogen bond donors and acceptors. This information is invaluable for designing new analogues, such as derivatives of this compound, with potentially enhanced potency.

Molecular Dynamics (MD) Simulations for Ligand-Target Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view of the interactions over time. MD simulations model the movement of atoms and molecules, providing insights into the stability of the complex and the flexibility of both the ligand and the protein. nih.gov

For promising TZD analogues identified through docking, MD simulations are performed to validate the binding pose and assess the stability of the interactions. nih.govrsc.org The simulation tracks the trajectory of the ligand-protein complex over a period, typically nanoseconds, in a simulated physiological environment. Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, which indicates conformational stability. An acceptable RMSD value for a small globular protein complex is typically less than 4 Å. nih.gov

Intermolecular contacts, such as hydrogen bonds, hydrophobic interactions, and water bridges, are monitored throughout the simulation to understand their persistence. nih.gov For example, MD simulations of TZD derivatives bound to the PPAR-γ receptor have shown stable hydrogen bonds with residues like Gly284 and persistent water bridges with Ile281 and Cys285, confirming the stability of the docked conformation. nih.gov These dynamic studies provide a more realistic and rigorous assessment of the ligand-target interactions than docking alone.

| Analogue-Target Complex | Simulation Time (ns) | Average RMSD (Å) | Key Persistent Interactions | Reference |

|---|---|---|---|---|

| TZD derivative - PPAR-γ | 100 | < 4.0 | H-bonds (Gly284), Water bridges (Ile281, Cys285) | nih.gov |

| TZD derivative - SARS-CoV-2 Mpro | 100 | Not specified | Analysis of binding free energy and dynamic properties | rsc.org |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. mdpi.comresearchgate.net DFT calculations provide valuable information on parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. dntb.gov.ua A smaller energy gap suggests that a molecule is more reactive and polarizable. For TZD analogues, DFT has been used to assess the stability and reactivity of potential drug candidates. mdpi.com By analyzing the distribution of electron density and the molecular electrostatic potential (MEP), researchers can identify the most likely sites for electrophilic and nucleophilic attack, which is crucial for understanding potential metabolic pathways and intermolecular interactions. researchgate.net These calculations help in refining the electronic properties of lead compounds like this compound to optimize their interaction with the target protein.

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling

A compound's efficacy as a drug depends not only on its biological activity but also on its pharmacokinetic and safety profiles. In silico ADMET profiling uses computational models to predict these properties early in the drug discovery process, helping to identify candidates with favorable drug-like characteristics and filter out those likely to fail in later development stages. nih.govresearchgate.net

For TZD analogues, various ADMET parameters are calculated using specialized software. These predictions include properties like aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for inhibiting cytochrome P450 enzymes (a key factor in drug metabolism). Toxicity predictions, such as potential hepatotoxicity or cardiotoxicity, are also a critical component of this analysis. nih.govresearchgate.net Studies on novel TZD derivatives have shown that in silico ADMET profiling can successfully identify compounds that are likely to be orally active and possess good safety profiles. nih.govresearchgate.net This pre-emptive analysis is essential for prioritizing the synthesis and in vitro testing of the most promising analogues.

Quantum Chemical Studies for Physicochemical Descriptor Correlation with Bioactivity

Quantum chemical studies provide a highly detailed understanding of a molecule's properties based on its electronic structure. These methods are used to calculate a wide range of physicochemical descriptors that can be correlated with biological activity, often as part of a QSAR study.

For TZD derivatives, quantum chemical calculations have been used to determine descriptors that explain their antioxidant and antiradical properties. nih.gov For example, the O–H bond dissociation energy (BDE) of phenolic TZD derivatives has been calculated to correlate with their radical scavenging activity. nih.gov Similarly, thermodynamic descriptors have been shown to correlate with the antitubercular activity of certain TZD conjugates. niscpr.res.in By establishing a clear link between calculated quantum chemical properties and observed bioactivity, researchers can gain a deeper understanding of the mechanism of action and rationally design molecules with improved therapeutic potential.

Preclinical Investigations and Translational Research of 5 4 Fluorobenzyl Thiazolidine 2,4 Dione Analogues

In Vitro Pharmacological Evaluations

The in vitro assessment of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione analogues has been crucial in elucidating their efficacy, selectivity, and mechanism of action at a cellular and molecular level.

Cell-Based Assays for Efficacy and Selectivity

Analogues of this compound have demonstrated significant cytotoxic and anti-proliferative effects against a panel of human cancer cell lines. Thiazolidine-2,4-dione derivatives have been evaluated for their anticancer activity against liver cancer (HepG2), breast cancer (MCF-7, MDA-MB-231), cervical cancer (HeLa), and lung cancer (A549) cell lines. nih.govnih.govmdpi.complos.org

For instance, a series of novel 5-(4-methoxybenzylidene)thiazolidine-2,4-dione derivatives were synthesized and tested for their anticancer effects on HepG2, HCT116, and MCF-7 cells. nih.gov Compounds within this series, particularly 7f, 7e, 7d, and 7c, emerged as the most potent agents against all three cell lines. nih.gov Notably, compound 7f showed greater activity against HepG2 and MCF-7 cells than the standard drug sorafenib. nih.gov Other studies have also confirmed the anti-proliferative potential of thiazolidine-2,4-dione derivatives against cell lines such as A549 and MDA-MB-231. plos.org The cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of the cells. plos.orgnih.gov Some derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov

Table 1: Cytotoxic Activity of Selected Thiazolidine-2,4-dione Analogues

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 7f | HepG2 | 6.19 ± 0.5 | nih.gov |

| Compound 7f | MCF-7 | 7.26 ± 0.3 | nih.gov |

| Compound 14a | Caco-2 | 1.5 | plos.org |

| Compound 14a | HepG2 | 31.5 | plos.org |

| Jatromultone C 37 | A549 | 2.69 - 6.44 | mdpi.com |

| Jatromultone C 37 | MDA-MB-231 | 2.69 - 6.44 | mdpi.com |

| Jatromultone C 37 | HepG2 | 2.69 - 6.44 | mdpi.com |

| Jatromultone D 38 | A549 | <10 | mdpi.com |

| Jatromultone D 38 | MDA-MB-231 | <10 | mdpi.com |

| Jatromultone D 38 | HepG2 | <10 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Enzyme Assays for Target Engagement

Enzyme inhibition assays have been instrumental in identifying the molecular targets of this compound analogues. Key enzymes implicated in various diseases have been shown to be modulated by these compounds.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Several thiazolidine-2,4-dione derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govnih.gov VEGFR-2 is a critical mediator of angiogenesis, a process essential for tumor growth and metastasis. One study reported a series of 5-(4-methoxybenzylidene)thiazolidine-2,4-dione derivatives, with compound 7f exhibiting an IC₅₀ value of 0.12 ± 0.02 µM against VEGFR-2, comparable to the standard inhibitor sorafenib (IC₅₀ = 0.10 ± 0.02 µM). nih.gov Another study identified compound 22 as a highly effective anti-VEGFR-2 agent with an IC₅₀ of 0.079 µM. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a key target for the treatment of type 2 diabetes and obesity. Derivatives of 5-(bromobenzylidene)thiazolidine-2,4-dione have demonstrated inhibitory activity against PTP1B, with some compounds showing high potency and selectivity. mdpi.com

Aldose Reductase: This enzyme is implicated in the development of diabetic complications. Novel hybrids of 2,4-thiazolidinedione have been developed as aldose reductase inhibitors, with the most active compound showing an IC₅₀ of 0.16 μM in a non-competitive manner. openrepository.com

Table 2: Enzyme Inhibitory Activity of Thiazolidine-2,4-dione Analogues

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 7f | VEGFR-2 | 0.12 ± 0.02 | nih.gov |

| Compound 22 | VEGFR-2 | 0.079 | nih.gov |

| Compound 80 | PTP1B | 0.86 | mdpi.com |

| Compound 81 | PTP1B | 1.84 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Antimicrobial Susceptibility Testing

The thiazolidine-2,4-dione scaffold is recognized as a privileged structure for the development of new antimicrobial agents. nih.gov Analogues have been tested against a wide range of bacterial and fungal strains to determine their minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).

Studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com For example, a series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones showed MIC values ranging from 26.3 to 378.5 µM against various bacterial strains. mdpi.com Another study on thiazolidine-2,4-dione derivatives against multidrug-resistant Staphylococcus aureus clinical isolates reported MICs between 1-32 μg/ml. nih.gov Some compounds demonstrated antibacterial activity similar to or higher than reference drugs like oxacillin and cefuroxime. mdpi.com Antifungal activity has also been reported, with some derivatives showing efficacy against strains like Candida albicans. nih.gov

Table 3: Antimicrobial Activity of Selected Thiazolidine-2,4-dione Analogues

| Compound Class | Organism | MIC Range | MBC Range | Reference |

|---|---|---|---|---|

| 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Gram-positive bacteria | 26.3–344.8 µM | 52.6–689.6 µM | mdpi.com |

| 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Gram-negative bacteria | 26.3–378.5 µM | 52.6–757.0 µM | mdpi.com |

| Thiazolidine-2,4-dione derivatives (1a, 2a, 2b) | Multidrug-resistant S. aureus | 1-32 µg/ml | - | nih.gov |

This table is interactive. Click on the headers to sort the data.

In Vivo Efficacy Studies in Disease Models

Following promising in vitro results, the therapeutic potential of this compound analogues has been further evaluated in various animal models of disease.

Rodent Models of Metabolic Disorders

The anti-diabetic properties of thiazolidine-2,4-diones are well-established, and novel analogues are frequently tested in rodent models of diabetes. The alloxan-induced diabetic rat model is a common choice for these studies. semanticscholar.org In this model, alloxan is administered to induce hyperglycemia, mimicking type 1 diabetes. plos.orgnih.gov

Synthesized thiazolidine-2,4-dione derivatives have been shown to effectively reduce blood glucose levels in these models. semanticscholar.org For instance, certain derivatives administered at a specific dose resulted in a significant reduction in blood glucose, as well as improvements in lipid profiles, including triglycerides, total cholesterol, and low-density lipoprotein (LDL). semanticscholar.org Streptozotocin-induced diabetic models in rats and mice are also widely used to evaluate the antihyperglycemic activity of these compounds. nih.govsemanticscholar.org In some cases, the efficacy of new analogues has been found to be comparable to that of established anti-diabetic drugs like rosiglitazone and pioglitazone. nih.govsemanticscholar.org

Infection Models for Antimicrobial Efficacy

While many antimicrobial studies are conducted in vitro, some research has progressed to in vivo infection models. One study utilized the nematode Caenorhabditis elegans as a host to evaluate the in vivo efficacy of thiazolidine-2,4-dione derivatives against Staphylococcus aureus. The results showed that the active compounds increased the survival of the infected nematodes in a concentration-dependent manner, demonstrating their potential to combat infection in a living organism. nih.govresearchgate.net This model serves as a valuable initial step for screening compounds before moving to more complex mammalian models.

Oncological Models for Antitumor Response

The antitumor effects of this compound analogues have been evaluated in several preclinical cancer models. A notable analogue, 3-(4-fluorobenzyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione, designated as AV23, has demonstrated significant efficacy in a preclinical model of glioblastoma. researchgate.netnih.gov

In a study utilizing a rat model with implanted C6 glioblastoma cells, oral administration of AV23 at a dose of 10 mg/kg/day for 15 days resulted in a remarkable 90% reduction in tumor volume. researchgate.netnih.gov This potent anti-glioma activity highlights the potential of this class of compounds in treating aggressive brain tumors. The selection of AV23 for this in vivo study was based on its promising in vitro cytotoxicity against glioblastoma cell lines. researchgate.net

The broader class of 5-benzylidene-thiazolidine-2,4-dione derivatives has also shown promising antiproliferative effects in vitro against various human cancer cell lines. While not specific to the 4-fluoro-benzyl substitution, these studies provide a rationale for the investigation of these compounds as potential anticancer agents.

| Compound Analogue | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| 3-(4-fluorobenzyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione (AV23) | Rat Glioblastoma (C6 cells) | 90% reduction in tumor volume after 15 days of oral administration (10 mg/kg/day). | researchgate.netnih.gov |

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Settings

The characterization of the pharmacokinetic and pharmacodynamic properties of this compound and its analogues is crucial for their development as therapeutic agents.

Pharmacokinetics

Detailed experimental preclinical pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) parameters for this compound and its direct analogue AV23, are not extensively available in publicly accessible literature. However, in-silico (computational) ADME studies have been conducted on various other thiazolidine-2,4-dione derivatives. These predictive studies suggest that some compounds in this class may possess drug-like properties. nih.govnih.govresearchgate.net For instance, some analyses predict good intestinal absorption and negligible blood-brain barrier penetration for certain analogues, though these are computational estimations and not experimental data for this compound. nih.gov

Pharmacodynamics

The pharmacodynamic effects of the analogue AV23 have been investigated in the context of its antitumor activity in the glioblastoma model. Beyond the direct impact on tumor volume, AV23 was observed to reverse some of the systemic effects of the tumor. nih.gov

Specifically, the administration of AV23 was found to:

Reverse tumor-induced hypoglycemia: Glioblastoma can lead to decreased blood glucose levels, and AV23 treatment was able to counteract this metabolic disturbance. nih.gov

Mitigate body weight reduction: The presence of the tumor caused a decrease in the body weight of the animals, which was reversed by the administration of AV23. nih.gov

Restore locomotor activity: A reduction in locomotion was observed in the tumor-bearing rats, and treatment with AV23 was able to revert this behavioral deficit. nih.gov

These findings suggest that in addition to its direct antitumor effects, AV23 may also ameliorate the cancer-associated cachexia and metabolic dysregulation, which are significant contributors to morbidity and mortality in cancer patients. The broader class of thiazolidine-2,4-diones is known to interact with various cellular targets, including the peroxisome proliferator-activated receptor-gamma (PPARγ), which could contribute to their diverse pharmacological effects.

| Compound Analogue | Preclinical Model | Pharmacodynamic Effects | Reference |

|---|---|---|---|

| 3-(4-fluorobenzyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione (AV23) | Rat Glioblastoma (C6 cells) | Reverted tumor-induced hypoglycemia. | nih.gov |

| Reversed reduction in body weight caused by glioblastoma. | nih.gov | ||

| Restored normal locomotor activity. | nih.gov |

Future Perspectives and Research Gaps in 5 4 Fluorobenzyl Thiazolidine 2,4 Dione Research

Development of Novel 5-(4-Fluorobenzyl)thiazolidine-2,4-dione Derivatives with Enhanced Selectivity and Reduced Off-Target Effects

The core strategy for advancing TZD therapeutics lies in chemical modification to create derivatives with improved pharmacological profiles. The thiazolidine-2,4-dione scaffold is versatile, allowing for substitutions at the 3rd and 5th positions, which can significantly alter the molecule's biological activity. mdpi.commdpi.com Researchers are actively synthesizing novel analogs of this compound to enhance selectivity for the target receptor, Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), while minimizing interactions that lead to adverse effects. dntb.gov.ua

Key approaches in the development of these novel derivatives include:

Modification of the Benzylidene Group: Altering the substituents on the benzylidene ring at the 5-position of the TZD core is a common strategy. This can influence the binding affinity and activation of PPARγ.

Substitution at the N-3 Position: Introducing different functional groups at the nitrogen atom of the TZD ring can modulate the compound's physicochemical properties, such as solubility and metabolic stability, potentially leading to a better safety profile. frontiersin.org

Hybrid Molecule Synthesis: Combining the TZD pharmacophore with other biologically active scaffolds can create hybrid molecules. This approach aims to develop agents with dual or multiple modes of action, potentially offering synergistic therapeutic effects and overcoming drug resistance. nih.gov

Recent studies have successfully synthesized various 5-benzylidene-2,4-thiazolidinedione derivatives and evaluated them as inhibitors of protein tyrosine phosphatase 1B (PTP1B), another key target in diabetes research. mdpi.com The goal is to develop compounds that maintain robust pharmacological benefits while mitigating the known risks associated with older TZD drugs. dntb.gov.ua

Table 1: Examples of Thiazolidinedione Derivative Modifications and Their Investigated Activities html

| Derivative Class | Modification Strategy | Target/Activity Investigated | Reference |

|---|---|---|---|

| 5-benzylidene-thiazolidine-2,4-diones | Substitution on the benzylidene ring | Protein Tyrosine Phosphatase 1B (PTP1B) inhibition | researchgate.net |

| N-substituted thiazolidine-2,4-diones | Addition of various groups at the N3 position | Antimicrobial potential | researchgate.net |

| Thiazolidinedione-triazole hybrids | Hybridization with a 1,2,3-triazole scaffold | Antibacterial and antifungal activities | researchgate.net |

| Phenolic derivatives of TZD | Incorporation of phenol (B47542) moieties | Antioxidant and antiradical properties | |

| 5-benzylidenethiazolidine-2,4-dione derivatives | Various substitutions to target angiogenesis | VEGFR-2 inhibition for anticancer activity |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-(4-Fluorobenzyl)thiazolidine-2,4-dione, and how do reaction conditions influence yield?

- Synthesis Pathway : The compound is typically synthesized via a multi-step process. First, thiazolidine-2,4-dione reacts with 4-fluorobenzyl chloride under basic conditions (e.g., NaH or KH in DMF or DMSO) to form the fluorobenzyl-substituted intermediate. This is followed by reduction or condensation steps depending on the target derivative .

- Critical Factors : Solvent choice (e.g., DMF vs. DMSO) and base selection (NaH vs. KH) significantly impact reaction efficiency. For example, DMF enhances solubility of aromatic intermediates, while NaH provides stronger deprotonation for nucleophilic substitution .

Q. How is structural confirmation of this compound achieved experimentally?

- Analytical Methods :

- NMR Spectroscopy : and NMR in DMSO- are used to confirm substituent positions, such as the fluorobenzyl group’s methylene protons (~δ 4.2–4.5 ppm) and carbonyl carbons (~δ 170–175 ppm) .

- DEPT-135 : Differentiates between CH, CH, and CH groups, critical for verifying the thiazolidine ring and fluorobenzyl connectivity .

Q. What in vitro models are suitable for preliminary evaluation of its biological activity?

- Antimicrobial/Antioxidant : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and DPPH radical scavenging tests for antioxidant potential .

- Antidiabetic/Hypoglycemic : Assess PPARγ agonism in HepG2 cells or glucose uptake in 3T3-L1 adipocytes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for target selectivity?

- Modification Strategies :

- C5 Substituents : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the benzyl position enhances antimicrobial activity but may reduce PPARγ binding .

- N-Alkylation : Adding alkyl chains to the thiazolidine nitrogen improves metabolic stability and kinase selectivity (e.g., IGF-1R inhibition with IC < 100 nM) .

Q. How can researchers resolve contradictions in biological data across studies?

- Case Example : While some studies report potent antidiabetic activity (e.g., PPARγ activation), others highlight antimicrobial effects. This divergence arises from assay-specific conditions (e.g., cell type, concentration ranges) and substituent-dependent target promiscuity .

- Mitigation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular glucose uptake) and meta-analyses of substituent effects to clarify mechanisms .

Q. What advanced computational methods are employed in designing thiazolidine-2,4-dione-based inhibitors?

- Hierarchical Virtual Screening : Combines ligand-based pharmacophore modeling (e.g., for IGF-1R) with molecular dynamics simulations to prioritize derivatives with optimal steric and electronic profiles .

- ADMET Prediction : Tools like SwissADME assess logP, bioavailability, and cytochrome P450 interactions to filter candidates with unfavorable pharmacokinetics .

Q. What strategies improve reaction yields and purity during scale-up synthesis?

- Optimized Conditions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.